molecular formula C20H12BrNO3 B11703172 2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione

2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione

Cat. No.: B11703172
M. Wt: 394.2 g/mol
InChI Key: AELXBOUMQZVFBJ-UHFFFAOYSA-N
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Description

2-[4-(4-BROMOPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound with a complex structure that includes a bromophenoxy group and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-BROMOPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method includes the reaction of 4-bromophenol with phenyl isocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-BROMOPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amines.

Scientific Research Applications

2-[4-(4-BROMOPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-BROMOPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, leading to changes in cellular processes. The isoindole-dione moiety may also play a role in modulating biological activities by binding to DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN: This compound has a similar bromophenoxy group but differs in its core structure.

    4-(4-BROMOPHENOXY)PHENYL)METHANOL: Another compound with a bromophenoxy group, but with a different functional group attached.

    2-(4-BROMOPHENOXY)PHENOL: Similar in structure but with a hydroxyl group instead of the isoindole-dione moiety[][4].

Uniqueness

2-[4-(4-BROMOPHENOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the bromophenoxy group and the isoindole-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H12BrNO3

Molecular Weight

394.2 g/mol

IUPAC Name

2-[4-(4-bromophenoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H12BrNO3/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H

InChI Key

AELXBOUMQZVFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br

Origin of Product

United States

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